molecular formula C11H14O3S B15046838 Ethyl 2-[2-(Methylthio)phenoxy]acetate

Ethyl 2-[2-(Methylthio)phenoxy]acetate

Cat. No.: B15046838
M. Wt: 226.29 g/mol
InChI Key: LJFOVAOIUSTKAF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Methylthio)phenoxy]acetate is a chemical compound offered for research and development purposes. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. As a member of the phenoxy acetate ester family, this substance serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry. Researchers utilize such compounds for constructing more complex molecular architectures, particularly in the development of novel chemical entities for pharmaceutical and agrochemical screening . The structure incorporates a phenoxy group and a methylthio ether, functional groups known to contribute to a molecule's ability to interact with biological systems. Compounds with phenoxy acetamide and similar frameworks are frequently investigated for a range of pharmacological activities, which can include herbicidal, anti-inflammatory, and anti-microbial properties . This reagent is strictly for use in a controlled laboratory environment by qualified personnel. Please consult the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanylphenoxy)acetate

InChI

InChI=1S/C11H14O3S/c1-3-13-11(12)8-14-9-6-4-5-7-10(9)15-2/h4-7H,3,8H2,1-2H3

InChI Key

LJFOVAOIUSTKAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1SC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 2 Methylthio Phenoxy Acetate

Strategic Approaches to the Core Phenoxyacetate (B1228835) Moiety

The formation of the phenoxyacetate core is a critical step that can be achieved through two primary strategies: esterification of a pre-formed phenoxyacetic acid or direct phenoxylation using a phenol (B47542) derivative.

One common and well-established method for forming the ethyl ester is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the corresponding carboxylic acid, 2-(Methylthio)phenoxyacetic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed as a byproduct is removed. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. masterorganicchemistry.com A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the final ester product. A variety of catalysts can be employed for esterification reactions, highlighting the versatility of this approach. jocpr.com

Table 1: Examples of Catalysts/Reagents for Esterification

Catalyst/ReagentReference
Sulfuric Acid (H₂SO₄)
Tosic Acid (TsOH)
Dicyclohexylcarbodiimide (DCC) jocpr.com
Trifluoroacetic anhydride (B1165640) (TFAA) jocpr.com
Zirconocene Triflate rug.nl

An alternative and highly effective strategy for constructing the phenoxyacetate moiety is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This method involves the reaction of the precursor 2-(Methylthio)phenol with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). mdpi.com

In this approach, the phenolic hydroxyl group of 2-(Methylthio)phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage and yield Ethyl 2-[2-(Methylthio)phenoxy]acetate directly. mdpi.com Common bases used for this purpose include potassium carbonate (K₂CO₃) in a solvent like acetone. mdpi.com

Table 2: Reaction Components for Phenoxylation

Phenol DerivativeReagentBaseSolvent
2-(Methylthio)phenolEthyl bromoacetatePotassium CarbonateAcetone
4-NitrophenolEthyl bromoacetatePotassium CarbonateAcetone

Data for 4-Nitrophenol is based on a similar synthesis. mdpi.com

Targeted Introduction and Functionalization of the Methylthio Group

The precise placement of the methylthio group is crucial for the identity of the final compound. This is typically achieved by starting with a precursor that already contains this group in the correct position.

The primary building block for the synthesis of this compound is 2-(Methylthio)phenol. georganics.sk The synthesis of this precursor can be accomplished by the direct functionalization of phenol. One documented method involves heating phenol with methyl disulfide in the presence of a catalyst, zirconium tetrachloride. prepchem.com This reaction proceeds under a nitrogen atmosphere, and the desired ortho-substituted product is isolated from the reaction mixture by distillation. prepchem.com This process yields the 2-(Methylthio)phenol, which serves as a versatile intermediate for further reactions. georganics.skprepchem.com

Table 3: Synthesis of 2-(Methylthio)phenol

Reactant 1Reactant 2CatalystTemperatureYieldReference
PhenolMethyl disulfideZirconium tetrachloride150-159 °C39% prepchem.com

Achieving regioselectivity in the substitution of phenols is a fundamental challenge in organic synthesis. The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the hydroxyl group.

The synthesis of 2-(Methylthio)phenol from phenol and methyl disulfide demonstrates a method for achieving regioselective ortho-substitution. prepchem.com While the mechanism with zirconium tetrachloride is specific, other general strategies exist for promoting ortho-selectivity. These can include the use of bulky catalysts or directing groups that sterically hinder the para position, or reaction pathways that proceed through a cyclic transition state favoring ortho-substitution, such as the prepchem.comaobchem.comsigmatropic rearrangement of specific sulfur ylides.

Exploration of Novel Synthetic Routes and Reaction Conditions

While the classical methods of esterification and phenoxylation are robust, research continues into developing more efficient, selective, and environmentally benign synthetic routes. Novel approaches in organic synthesis could potentially be applied to the production of this compound.

For instance, transition metal-catalyzed C-H activation and coupling reactions have emerged as powerful tools for forming C-C and C-heteroatom bonds directly, without the need for pre-functionalized substrates. nih.gov A ruthenium-catalyzed oxidative C-H coupling of phenols with aldehydes has been shown to produce 2-acylphenols regioselectively. nih.gov While not a direct synthesis of the target molecule, such methodologies represent the forefront of synthetic chemistry and could be adapted in the future for the direct acylation or alkylation of 2-(Methylthio)phenol.

Furthermore, the development of solid-supported catalysts, such as trifluoromethanesulfonic acid on SBA-15 silica, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. rsc.org Applying such catalysts to the key esterification or C-S bond-forming steps could represent a modern and improved route for the synthesis of this and related compounds.

Derivatization and Scaffold Construction from this compound

The true synthetic value of this compound lies in its utility as a starting material for building complex heterocyclic structures. The primary pathway for these transformations involves the conversion of the ethyl ester to the corresponding acetohydrazide, which then serves as a versatile building block.

The initial and crucial step in derivatization is the reaction of this compound with hydrazine (B178648) hydrate. This reaction typically proceeds smoothly in an alcohol solvent, such as ethanol, at room temperature or with gentle heating to afford 2-[2-(methylthio)phenoxy]acetohydrazide in high yield. chemmethod.com This hydrazide is the key intermediate for the synthesis of various five-membered heterocycles.

The 2-[2-(methylthio)phenoxy]acetohydrazide intermediate is a linchpin for constructing various heterocyclic rings. By reacting this hydrazide with different one- or two-carbon units, a variety of scaffolds can be accessed, including oxadiazoles, thiadiazoles, and triazoles.

Thiourea and Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives from the acetohydrazide intermediate often proceeds via a thiosemicarbazide (B42300).

Thiosemicarbazide Formation: The acetohydrazide is reacted with an aryl or alkyl isothiocyanate. This addition reaction yields a 1,4-disubstituted thiosemicarbazide. nih.gov

Triazole Cyclization: The resulting thiosemicarbazide can be cyclized to form a 1,2,4-triazole-3-thiol. This ring closure is typically achieved by refluxing the thiosemicarbazide in an alkaline solution, such as aqueous sodium hydroxide (B78521), followed by acidification. nih.govresearchgate.net This method provides a reliable route to substituted 4H-1,2,4-triazole-3-thiols. nih.gov

Thiadiazole Synthesis: 1,3,4-Thiadiazole rings can also be synthesized from the thiosemicarbazide intermediate. Unlike the base-catalyzed cyclization for triazoles, the formation of an amino-thiadiazole is achieved under acidic conditions. Concentrated sulfuric acid or phosphorous pentasulfide are common dehydrating and cyclizing agents for this transformation. nih.gov This reaction involves an intramolecular cyclization with the elimination of water to form the stable five-membered thiadiazole ring system.

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) moiety can be readily synthesized from the 2-[2-(methylthio)phenoxy]acetohydrazide intermediate through several methods. A common and effective method involves a one-carbon cyclizing agent.

Reaction with Carbon Disulfide: The acetohydrazide is refluxed with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent. nih.gov This reaction forms a dithiocarbazate salt, which upon intramolecular cyclization and elimination of hydrogen sulfide (B99878), yields a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov

Reaction with Acid Chlorides/Anhydrides: Alternatively, the hydrazide can be acylated with an acid chloride or anhydride, and the resulting diacylhydrazine intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. ijper.orgmdpi.com

The following table summarizes the transformation of the key acetohydrazide intermediate into various heterocyclic systems.

Starting MaterialReagentsResulting MoietyKey Reaction Type
2-[2-(methylthio)phenoxy]acetohydrazide1. Phenyl isothiocyanate2. NaOH (aq), refluxThiourea (intermediate), then 1,2,4-TriazoleAddition, then Base-catalyzed Cyclization nih.gov
1-Aroyl-4-aryl-thiosemicarbazideH₂SO₄ (conc.)1,3,4-ThiadiazoleAcid-catalyzed Cyclodehydration
2-[2-(methylthio)phenoxy]acetohydrazideCS₂, KOH, Ethanol, reflux1,3,4-OxadiazoleCyclization nih.gov
2-[2-(methylthio)phenoxy]acetohydrazideRCOCl, then POCl₃1,3,4-OxadiazoleAcylation, then Cyclodehydration ijper.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2 Methylthio Phenoxy Acetate

Mechanistic Pathways of Key Chemical Transformations

The reactivity of Ethyl 2-[2-(Methylthio)phenoxy]acetate is dictated by the interplay of its functional groups. Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic pathways.

The ester functional group is a primary site of reactivity, readily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be cleaved to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: This reaction is reversible and proceeds via a multi-step mechanism. youtube.com The process begins with the protonation of the carbonyl oxygen by an acid catalyst (like H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of an ethanol (B145695) molecule lead to the formation of 2-(Methylthio)phenoxy]acetic acid and regeneration of the acid catalyst. youtube.comchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. austinpublishinggroup.com This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and ethanol. youtube.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, reacting with a different alcohol (e.g., methanol) would replace the ethyl group with a methyl group.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. youtube.com The carbonyl oxygen is first protonated, followed by a nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (ethanol) is eliminated, yielding the new ester. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product, the alcohol reactant is often used in excess as the solvent. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., methoxide (B1231860) for methanolysis), acts as the nucleophile. masterorganicchemistry.com It attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the original alkoxide (ethoxide) to form the new ester. masterorganicchemistry.com

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for its conversion to sulfoxides and subsequently to sulfones. These transformations significantly alter the electronic properties and steric bulk of the substituent.

Oxidation to Sulfoxides: The methylthio group can be selectively oxidized to a sulfoxide (B87167) using a variety of oxidizing agents under controlled conditions. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like Sc(OTf)₃ or tantalum carbide, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. This process can be highly chemoselective, avoiding overoxidation to the sulfone. organic-chemistry.org Biocatalytic methods, using microorganisms like Mortierella isabellina, have also been employed for the asymmetric oxidation of sulfides to chiral sulfoxides. mdpi.com

Oxidation to Sulfones: Further oxidation of the intermediate sulfoxide yields the corresponding sulfone. This step typically requires stronger oxidizing agents or more forcing reaction conditions than the initial oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, sometimes catalyzed by niobium carbide, can effectively convert the sulfoxide to a sulfone. organic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) can also directly convert sulfides to sulfones without isolating the sulfoxide intermediate. organic-chemistry.org

The progressive oxidation of the sulfur atom is summarized in the following table:

Starting MaterialReagent/ConditionProduct
Ethyl 2-[2-(methylthio )phenoxy]acetateMild Oxidant (e.g., H₂O₂, m-CPBA)Ethyl 2-[2-(methylsulfinyl )phenoxy]acetate (Sulfoxide)
Ethyl 2-[2-(methylsulfinyl )phenoxy]acetateStrong Oxidant (e.g., KMnO₄, excess H₂O₂)Ethyl 2-[2-(methylsulfonyl )phenoxy]acetate (Sulfone)

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the two existing substituents: the ether group (-OR) and the methylthio group (-SMe).

Both the alkoxy group and the methylthio group are ortho, para-directing activators due to the ability of the oxygen and sulfur atoms to donate lone-pair electron density to the ring via resonance. The ether group is generally considered a stronger activating group than the methylthio group. Therefore, electrophilic attack will be directed primarily to the positions ortho and para relative to the strongly activating ether linkage. Given that the substituents are ortho to each other, the potential sites for substitution are C4 and C6. Steric hindrance from the adjacent substituents may influence the relative rates of substitution at these positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid (e.g., AlCl₃) to introduce an alkyl or acyl group.

The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rate of chemical transformations, while thermodynamics helps in understanding the feasibility and equilibrium position of a reaction.

The rate law can be expressed as: Rate = k[Ester][OH⁻]

The rate constant (k) is highly dependent on temperature, and this relationship is described by the Arrhenius equation. Kinetic studies on the reaction of ethyl bromoacetate (B1195939) with phenoxyacetate (B1228835) ions have shown that electron-releasing substituents on the phenoxy ring accelerate the reaction, as indicated by a negative Hammett ρ value (ρ = -0.242 at 40°C). ias.ac.in This suggests that the electronic nature of the substituents on the aromatic ring of this compound would similarly influence its reaction rates.

The following table presents representative kinetic data for the alkaline hydrolysis of ethyl acetate (B1210297) at various temperatures, illustrating the temperature dependence of the reaction rate constant.

Temperature (K)Rate Constant, k (L mol⁻¹ s⁻¹)
2830.045
2930.098
3030.185
3130.320
Data adapted from analogous systems for illustrative purposes. dergipark.org.tr

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are critical for predicting the spontaneity and equilibrium position of reactions.

Ester Hydrolysis and Transesterification: Ester hydrolysis is typically a slightly exothermic process. mdpi.com The equilibrium of these reversible reactions can be manipulated based on Le Chatelier's principle. For example, in transesterification, using a large excess of the reactant alcohol or removing the alcohol product by distillation can drive the reaction to completion. wikipedia.org

Oxidation of the Methylthio Group: The oxidation of sulfides to sulfoxides and sulfones are generally exothermic and thermodynamically favorable processes.

Activation Energy (Ea): The activation energy is the minimum energy required for a reaction to occur. longdom.org For the hydrolysis of ethyl acetate, the activation energy is a key parameter. dergipark.org.tr In general, increasing the reaction temperature provides the necessary kinetic energy to overcome this barrier, thus increasing the reaction rate. mdpi.comorientjchem.org Conversely, the presence of a catalyst provides an alternative reaction pathway with a lower activation energy. The thermodynamic favorability of a reaction (negative ΔG) does not guarantee a fast reaction rate, as a high activation energy can make a reaction kinetically slow.

The interplay between kinetics and thermodynamics is crucial in reaction design. A reaction may be thermodynamically favorable but proceed too slowly for practical purposes. In such cases, optimizing conditions (e.g., temperature, catalyst) is necessary to achieve a reasonable reaction rate without adversely affecting the equilibrium position. orientjchem.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Methylthio Phenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a definitive structural assignment.

While specific experimental spectral data for Ethyl 2-[2-(Methylthio)phenoxy]acetate is not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of its constituent functional groups. The structure contains several distinct proton and carbon environments that would give rise to a characteristic pattern of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the methyleneoxy group, the methylthio group, and the aromatic protons.

Ethyl Group: The ethyl ester protons would appear as a triplet around 1.2-1.3 ppm (for the -CH₃ group) and a quartet around 4.1-4.2 ppm (for the -OCH₂- group), with a coupling constant (J) of approximately 7 Hz.

Methyleneoxy Group: The two protons of the -OCH₂- group attached to the phenoxy ring are expected to produce a singlet at approximately 4.6-4.7 ppm.

Methylthio Group: The three protons of the methylthio (-SCH₃) group would give rise to a sharp singlet, predicted to be in the range of 2.4-2.5 ppm.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring would exhibit a more complex multiplet pattern in the aromatic region, typically between 6.8 and 7.4 ppm. The exact splitting pattern depends on the coupling between adjacent and non-adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing a unique signal for each carbon atom in a different chemical environment.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is expected to have the most downfield chemical shift, typically in the range of 168-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring would appear between 115 and 158 ppm. The carbons directly attached to the oxygen (-O-) and sulfur (-S-) atoms (C-1 and C-2) would have distinct chemical shifts influenced by the electronegativity and shielding effects of these heteroatoms.

Methyleneoxy Carbon: The carbon of the -OCH₂- group is anticipated to resonate around 65-67 ppm.

Ethyl Group Carbons: The -OCH₂- carbon of the ethyl group would appear at approximately 61-62 ppm, while the terminal -CH₃ carbon would be found further upfield, around 14 ppm.

Methylthio Carbon: The carbon of the -SCH₃ group is expected to have a chemical shift in the range of 15-17 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Ester -CH₂CH₃ 1.2 - 1.3 Triplet 14
-SCH₃ 2.4 - 2.5 Singlet 15 - 17
Ester -CH₂ CH₃ 4.1 - 4.2 Quartet 61 - 62
-OCH₂ -C=O 4.6 - 4.7 Singlet 65 - 67
Aromatic C-H 6.8 - 7.4 Multiplet 115 - 135
Aromatic C-O, C-S - - 125 - 158

| C =O | - | - | 168 - 170 |

For a molecule like this compound, which is achiral and lacks stereocenters, advanced NMR techniques for stereochemical assignment (e.g., NOESY, ROESY) are not applicable for determining its three-dimensional structure in terms of stereoisomers. However, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the structural connectivity. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC experiment would reveal correlations between protons and carbons separated by two or three bonds, thereby confirming the links between the ethyl group, the acetate (B1210297) moiety, the phenoxy ring, and the methylthio group.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: The spectrum should display C-O stretching vibrations. The C-O bond of the ester group will likely show two stretches, an asymmetric stretch around 1230-1250 cm⁻¹ and a symmetric stretch near 1030-1050 cm⁻¹. The aryl ether C-O stretch would also appear in this region.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations are expected to produce one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) Ar-H 3030 - 3100 Medium-Weak
C-H Stretch (Aliphatic) -CH₃, -CH₂- 2850 - 2975 Medium
C=O Stretch Ester 1735 - 1750 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Weak
C-O Stretch Ester, Aryl Ether 1030 - 1250 Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the benzene ring, the carbonyl group, and the thioether—are expected to give rise to characteristic absorptions in the UV region. The primary absorption is likely due to π → π* transitions within the substituted benzene ring, which typically occur below 280 nm. The presence of the oxygen and sulfur substituents on the ring can cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The n → π* transition of the ester carbonyl group is also expected, though it is often weak and may be obscured by the stronger π → π* absorptions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

The molecular formula for this compound is C₁₁H₁₄O₃S, corresponding to a molecular weight of 226.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 226.

The fragmentation of the molecular ion would provide further structural confirmation. Key fragmentation pathways for esters, ethers, and thioethers would be expected:

Loss of the Ethoxy Group: Cleavage of the ester can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z = 181 ([M - 45]⁺).

Loss of Ethyl: Loss of an ethyl radical (•CH₂CH₃) from the ester group would form a fragment at m/z = 197 ([M - 29]⁺).

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility for esters, though it requires a gamma-hydrogen, which is not present in the main chain.

Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage. Cleavage could lead to the formation of a phenoxy-type radical or cation. For example, cleavage of the CH₂-O bond could lead to a fragment corresponding to the [2-(methylthio)phenoxy]methyl cation at m/z = 153.

Cleavage at the Thioether: The C-S bond can also cleave, potentially leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z = 211 ([M - 15]⁺).

The relative abundance of these fragment ions would help to piece together the molecular structure, confirming the presence and connectivity of the ethyl ester, phenoxy, and methylthio moieties.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Ion Neutral Loss
226 [C₁₁H₁₄O₃S]⁺ (Molecular Ion) -
211 [M - CH₃]⁺ •CH₃
197 [M - C₂H₅]⁺ •C₂H₅
181 [M - OC₂H₅]⁺ •OC₂H₅

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice of this compound has not been publicly documented through X-ray crystallography. This technique is the definitive method for determining the exact molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the solid state.

Without experimental crystallographic data, key structural parameters remain undetermined. These include:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group that describes the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice.

Atomic Coordinates: The precise positions of each atom within the unit cell.

Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, or π-stacking, that govern the crystal packing.

While computational modeling could predict the molecular structure of a single molecule of this compound in a gaseous state, it cannot definitively determine the arrangement of these molecules in a solid-state crystal. The publication of an experimental X-ray crystal structure would be necessary to provide these critical details.

Computational Chemistry and Theoretical Frameworks for Ethyl 2 2 Methylthio Phenoxy Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of chemical properties. For phenoxyacetate (B1228835) derivatives, these calculations can reveal insights into molecular stability, reactivity, and spectroscopic characteristics. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov For molecules similar to Ethyl 2-[2-(Methylthio)phenoxy]acetate, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netnih.gov This process determines the most stable arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

Such analyses on related phenoxyacetate compounds have been used to correlate theoretical predictions with experimental data from X-ray crystallography, showing good agreement. mdpi.comresearchgate.net The optimized geometry is the foundation for further calculations of other molecular properties, including vibrational frequencies and electronic behavior. researchgate.net

Table 1: Illustrative Geometric Parameters of a Phenoxyacetate Core Structure Optimized by DFT Note: This table provides representative data based on calculations for analogous structures. Specific values for this compound would require a dedicated computational study.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-O (ether)1.37-
C=O (ester)1.21-
C-S (thioether)1.77-
C-O-C (ether)-118.0
O=C-O (ester)-125.0
C-S-C (thioether)-105.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.netpku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, FMO analysis would map the distribution of these orbitals. Typically in such aromatic compounds, the HOMO and LUMO are distributed over the π-system of the benzene (B151609) ring. mdpi.com This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Analogous Aromatic Esters Note: Values are illustrative and serve to exemplify typical outputs of FMO analysis.

OrbitalEnergy (eV)Significance
HOMO-5.2 to -6.5Electron-donating capacity
LUMO-0.2 to -1.5Electron-accepting capacity
Energy Gap (ΔE)4.5 to 5.5Chemical reactivity and stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. rsc.orgwisc.edu This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, which contribute to molecular stability. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a vacuum or in solution). researchgate.net

For this compound, MD simulations would be invaluable for performing a thorough conformational analysis. This involves exploring the molecule's potential energy surface to identify various stable conformers and the energy barriers between them. The flexibility of the ethyl acetate (B1210297) side chain and the orientation of the methylthio group relative to the phenoxy ring are key conformational features that can influence the molecule's properties and its ability to interact with biological targets. Understanding this conformational landscape is crucial for applications in materials science and drug discovery.

In Silico Modeling for Structure-Reactivity and Selectivity Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties, reactivity, and biological activity of molecules. By establishing relationships between a molecule's structure and its chemical behavior, these models can guide the synthesis of new compounds with desired characteristics and reduce the need for extensive experimental screening.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ekb.eg This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate (ligand) and its biological target. mdpi.com

While specific docking studies on this compound are not widely documented, research on analogous structures provides significant insights. For instance, studies on various ethyl acetate derivatives containing thiazole (B1198619) rings have been conducted to predict their binding modes within the active sites of cyclooxygenase (COX-1 and COX-2) enzymes, which are targets for anti-inflammatory drugs. brieflands.comnih.gov In these studies, the orientation of the molecule within the enzyme's active site and the calculated binding affinities were used to explain the observed biological activity. brieflands.com Similarly, docking studies of other phenoxyacetate derivatives against targets like lanosterol (B1674476) 14α-demethylase (an antifungal target) have shown how specific substituents contribute to binding energy. nih.govmdpi.com

These findings suggest that derivatives or intermediates based on the this compound scaffold could be evaluated using molecular docking to explore their potential as inhibitors for various enzymatic targets, guiding the design of new therapeutic agents.

Table 3: Binding Affinities of Analogous Compounds from Molecular Docking Studies Note: This table presents data from studies on compounds structurally related to this compound to illustrate the application of molecular docking.

Compound TypeTarget ProteinBinding Energy (kcal/mol)Reference
Chalcone Phenoxyacetate DerivativeAcetylcholinesterase (AChE)-11.24 nih.gov
Chalcone Phenoxyacetate DerivativeButyrylcholinesterase (BChE)-8.56 nih.gov
Indole-Thiazolidine DerivativeE. coli MurB-8.1 to -9.1 mdpi.com
Indole-Thiazolidine DerivativeC. albicans 14α-demethylase-8.8 to -10.1 mdpi.com

Computational Prediction of Spectroscopic Properties for this compound

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectroscopy, are widely used to calculate the spectral characteristics of organic compounds. These theoretical frameworks allow for the simulation of spectra, aiding in structural elucidation and the interpretation of experimental results.

However, a review of the current scientific literature reveals a notable absence of specific computational studies focused on predicting the spectroscopic properties of this compound. While computational analyses have been performed on structurally related phenoxyacetate derivatives, the data specific to the title compound is not available. Such studies on analogous compounds demonstrate the general methodology, which involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing calculations to obtain chemical shifts, vibrational frequencies, and electronic transition energies.

Without published research dedicated to this compound, it is not possible to present detailed findings or data tables for its predicted NMR, IR, and UV-Vis spectra. The generation of such data would require a dedicated computational study to be performed on this specific molecule.

Research Applications of Ethyl 2 2 Methylthio Phenoxy Acetate As a Key Intermediate

Role in the Synthesis of Agrochemical Intermediates

The phenoxyacetate (B1228835) structural motif is present in a well-known class of agrochemicals. The utility of Ethyl 2-[2-(Methylthio)phenoxy]acetate lies in its potential to be chemically modified to produce analogs of existing active compounds.

Precursor for Herbicide Analogs

While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available research, its structure is analogous to that of phenoxy herbicides. Phenoxyacetic acid derivatives are a major class of auxinic herbicides, which function by inducing uncontrolled growth in broadleaf weeds. The core structure of this compound provides a foundational scaffold that can be theoretically utilized to explore novel herbicide candidates. Researchers can modify the functional groups, such as the ethyl ester and the methylthio group, to synthesize a library of related compounds for herbicidal activity screening.

Contribution to Fungicide Synthesis

The presence of a sulfur atom in the methylthio group suggests a potential role for this compound as an intermediate in the synthesis of fungicides. Many effective fungicides are sulfur-containing heterocyclic compounds, such as those with thiazole (B1198619) or thiophene (B33073) rings. This intermediate could be used in reactions that build these heterocyclic systems, leveraging the reactivity of the sulfur atom or the aromatic ring to construct molecules with potential fungicidal properties. Research into new fungicides often involves the creation of novel scaffolds, and intermediates like this provide a starting point for such explorations.

Utility in Pharmaceutical Precursor Development

In pharmaceutical chemistry, the development of novel molecular scaffolds is crucial for discovering new therapeutic agents. This compound offers a platform for the synthesis of complex molecules with potential biological activity.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern medicine. The structure of this compound is suitable for serving as a building block in the synthesis of various heterocyclic systems. For instance, the phenoxyacetate portion can be cyclized under different reaction conditions to form benzofuran (B130515) or chromene derivatives. The methylthio group can also participate in cyclization reactions or be modified to introduce other functionalities, leading to the creation of diverse molecular scaffolds for drug discovery programs.

Intermediate in the Synthesis of Analogous Bioactive Compounds

The search for new bioactive compounds often involves the synthesis of analogs of molecules with known biological activity. By modifying the core structure of this compound, chemists can generate novel compounds for biological testing. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The aromatic ring can undergo substitution reactions to add further functional groups, altering the molecule's steric and electronic properties. This systematic modification allows for the exploration of structure-activity relationships (SAR) to optimize a compound for a specific biological target.

Applications in Specialty Chemical and Material Science Research

Beyond agrochemicals and pharmaceuticals, chemical intermediates are vital in the field of specialty chemicals and material science. While specific applications of this compound in this area are not widely reported, its properties suggest potential uses. The compound could be explored as a monomer or an additive in polymer synthesis, where the sulfur atom could impart specific properties like altered refractive index or thermal stability to the resulting material. Furthermore, it could be used as a precursor for synthesizing specialty chemicals such as dyes, pigments, or components for electronic materials, where fine-tuning of molecular structure is key to performance.

Precursors in Polymer Chemistry Research

While direct and extensive research on the application of this compound as a monomer or precursor in mainstream polymer chemistry is not widely documented in publicly available literature, its structural components suggest a potential, albeit niche, role. The presence of the aromatic ring and the reactive ester group could, in principle, allow for its incorporation into polyester (B1180765) chains through transesterification processes.

Furthermore, the methylthio group offers a site for potential modification, which could be exploited to introduce specific functionalities into a polymer backbone. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone could alter the polarity and thermal properties of a resulting polymer. However, it is crucial to note that these are theoretically plausible applications based on the compound's structure rather than established findings from dedicated polymer synthesis studies. The current body of scientific literature does not provide concrete examples or detailed research findings on its direct use as a primary precursor in significant polymer applications.

Intermediates for Advanced Chemical Additives

The role of this compound as an intermediate in the synthesis of advanced chemical additives is more conceivable, though specific examples remain specialized. Chemical additives are compounds added to materials to enhance their properties, and intermediates are the building blocks used to create these additives.

The structural features of this compound lend themselves to the synthesis of more complex molecules that could function as performance-enhancing additives. For example, the phenoxyacetic acid moiety, which can be obtained through hydrolysis of the ethyl ester, is a known structural motif in various biologically active compounds and specialty chemicals. The methylthio group can also be a key feature in the synthesis of certain types of corrosion inhibitors or antioxidants.

Concluding Remarks and Future Research Perspectives

Current Challenges in Synthesis and Application of Ethyl 2-[2-(Methylthio)phenoxy]acetate

The industrial production and application of fungicides derived from this compound face several key challenges. Synthetically, the traditional Williamson ether synthesis, while effective, presents obstacles common to large-scale chemical manufacturing. These include managing reaction conditions to optimize yield and purity, handling potentially hazardous reagents, and minimizing waste streams. For instance, the synthesis of phenoxyacetic acid derivatives often requires multiple steps and involves intermediates that may be sensitive to temperature, complicating the manufacturing process. Achieving high purity is essential, as impurities can affect the efficacy and safety profile of the final active fungicide ingredient.

In the realm of its application as a fungicide intermediate, the most significant challenge is the development of resistance in target pathogens. Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi. However, the widespread use of these fungicides has led to the rapid evolution of resistant fungal strains. For example, resistance involving a specific genetic mutation (G143A) was observed in cereal crops shortly after the introduction of the first strobilurin fungicide. This necessitates a continuous effort to develop new active ingredients, which places pressure on the efficiency and versatility of the synthesis of key intermediates like this compound.

Challenge CategorySpecific Issues
Synthesis Optimizing reaction yield and purity
Managing temperature-sensitive intermediates
Reducing the number of synthetic steps
Minimizing chemical waste and improving process safety
Application Widespread fungal resistance to strobilurin fungicides
Need for constant innovation in end-product development
Potential non-target effects on ecosystems

Emerging Methodologies in Phenoxyacetate (B1228835) Chemistry

To address the challenges in synthesis, researchers are exploring innovative methodologies within the broader field of phenoxyacetate chemistry. These advancements aim to create more efficient, cost-effective, and environmentally friendly processes.

One major area of development is the refinement of synthetic routes to reduce complexity and increase stability. Modern synthetic strategies focus on minimizing the number of steps and using more stable intermediates to simplify industrial-scale production. This includes the use of novel catalytic systems. For the classic Williamson ether synthesis reaction, which underpins phenoxyacetate production, advancements may include the use of phase-transfer catalysts to improve reaction rates and yields in two-phase systems, thereby reducing the need for harsh solvents. The use of catalytic amounts of additives like sodium iodide can also enhance the reaction with less reactive chlorides.

Furthermore, the principles of "green chemistry" are increasingly being applied. This involves the use of safer, more environmentally benign solvents and reagents. For example, research into the reduction of nitro groups—a common step in creating substituted phenoxy intermediates—has highlighted methods using iron in an ammonium (B1175870) chloride solution, which is safer and cheaper than traditional methods like catalytic hydrogenation with palladium on carbon. These greener and more efficient protocols could be adapted for the synthesis of this compound and its precursors.

Untapped Research Avenues for this compound and its Derivatives

The chemical scaffold of this compound presents numerous opportunities for future research, primarily centered on the development of novel agrochemicals to combat resistance and expand the spectrum of activity.

Structural Modification for Novel Fungicides: A primary avenue of research is the synthesis of new derivatives. By systematically modifying the structure of this compound, chemists can create novel analogues of existing fungicides. Structure-activity relationship (SAR) studies are crucial in this area. For example, research on other heterocyclic compounds has shown that the introduction of different functional groups, such as a trifluoromethyl group on a thiazole (B1198619) ring, can significantly enhance herbicidal or fungicidal activity. Similar modifications to the phenoxy ring or the acetate (B1210297) portion of the target molecule could yield next-generation fungicides with improved potency or a different mode of action, potentially overcoming existing resistance mechanisms.

Exploration of New Biological Activities: While the primary application is in fungicides, the phenoxyacetate structure is a versatile pharmacophore present in various bioactive molecules, including herbicides. Research could be directed toward screening this compound and its novel derivatives for other agrochemical applications, such as herbicidal, insecticidal, or plant growth regulatory activities. The core structure is also found in compounds investigated for pharmacological activities, suggesting that derivatives could be explored for applications beyond agriculture.

Development of Bio-based Synthesis Routes: Inspired by nature, where strobilurins were first discovered in fungi, future research could explore biosynthetic pathways. While chemically synthesized analogues are currently dominant, investigations into microbial or enzymatic synthesis could offer a sustainable alternative for producing the core chemical structures. This could lead to the discovery of novel, naturally inspired derivatives with unique properties.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-[2-(Methylthio)phenoxy]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Base-mediated alkylation : React 2-(methylthio)phenol with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base under reflux for 8–12 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

  • Purification : Post-reaction, distill the solvent, extract with ether, and wash with 10% NaOH and water to remove unreacted starting materials and salts. Recrystallize from ethanol for high purity .

  • Optimization : Adjust molar ratios (e.g., 1:1.1 phenol:ethyl chloroacetate) and use catalysts like p-toluenesulfonic acid to enhance esterification efficiency .

    • Data Table :
MethodCatalyst/BaseSolventTime (h)Yield (%)Purity (%)
K₂CO₃-mediated alkylationK₂CO₃Acetone875–85≥98
Acid-catalyzed esterificationH₂SO₄Methanol460–70≥95

Q. Which analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Key Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester and thioether linkages. For example, the ethyl group typically shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .
  • Elemental Analysis : Verify C, H, S, and O content within ±0.5% of theoretical values .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256) and fragmentation patterns .
    • Data Interpretation : Cross-validate NMR shifts with computational predictions (e.g., ChemDraw) and reference databases (PubChem) to resolve ambiguities .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Storage : Store at –20°C in airtight, amber glass vials under nitrogen to prevent oxidation of the thioether group. Avoid exposure to moisture to minimize hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess purity changes .

Advanced Research Questions

Q. How can structural modifications of this compound be designed to enhance biological activity or physicochemical properties?

  • Methodology :

  • Derivatization : Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity. Introduce substituents (e.g., halogens) on the phenyl ring via electrophilic aromatic substitution .
  • Bioisosteric Replacement : Substitute the thioether (–S–) with sulfoxide (–SO–) or sulfone (–SO₂–) groups to modulate metabolic stability .
    • Case Study : In triazole derivatives, coupling with hydrazide intermediates (e.g., 2-[2-methyl-5-isopropylphenoxy]acetohydrazide) improved antimicrobial activity .

Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound across different studies?

  • Root Cause Analysis :

  • Impurity Interference : Trace solvents (e.g., acetone) or unreacted starting materials may skew NMR/MS results. Use preparative HPLC for rigorous purification .
  • pH-Dependent Artifacts : Acidic/basic workup conditions (e.g., pH 5–6 during filtration) can alter compound stability, leading to inconsistent yields .
    • Resolution : Replicate synthesis under standardized conditions (e.g., anhydrous K₂CO₃, strict pH control) and cross-reference data with computational models (e.g., Gaussian for NMR chemical shift predictions) .

Q. What computational methods can predict the interaction mechanisms of this compound with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Prioritize hydrogen bonding between the ester carbonyl and active-site residues .
  • MD Simulations : Conduct 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Focus on thioether interactions with hydrophobic pockets .
    • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.